Ethyl 4-acetamidobenzoate

Description

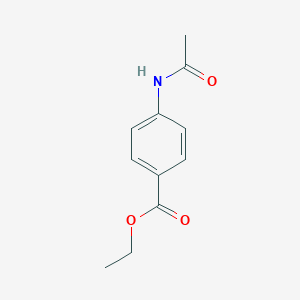

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLOBHNRBWKNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277615 | |

| Record name | Ethyl-4-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-44-3 | |

| Record name | 5338-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5338-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl-4-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(acetamido)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a chemical compound of significant interest in medicinal chemistry and drug development. It is a derivative of ethyl 4-aminobenzoate (benzocaine), a widely used local anesthetic. The acetylation of the amino group modifies the compound's physicochemical properties, which can influence its biological activity, metabolism, and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Acetylbenzocaine, 4-(Acetylamino)benzoic acid ethyl ester, Ethyl p-acetamidobenzoate | [2] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 153.0 to 157.0 °C | |

| Boiling Point | 390.8 °C at 760 mmHg | |

| Density | 1.171 g/cm³ | |

| Solubility | Soluble in ethanol, chloroform, and ether. | |

| InChI | InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) | [1][2] |

| InChIKey | NHLOBHNRBWKNIO-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C | [1][2] |

| CAS Number | 5338-44-3 | [2] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the acetylation of its precursor, ethyl 4-aminobenzoate (benzocaine), using acetic anhydride.

Materials:

-

Ethyl 4-aminobenzoate

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.0 equivalent) in anhydrous pyridine.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization, for example, from an ethanol/water mixture.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be adapted for the analysis of this compound, similar to the method used for the related compound, 4-acetamidobenzoic acid.[4]

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.

-

Mobile Phase: A gradient mixture of acetonitrile (MeCN) and water with an acidic modifier. For example, a mixture of MeCN, water, and phosphoric acid can be used.[4] For mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[4]

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

-

Application: This method is suitable for purity determination, quantification in various matrices, and for monitoring reaction progress. The method can be scaled for preparative separation to isolate impurities.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

-

Column: A fused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) is typically used.

-

Injector: Split/splitless injection is common, with the injector temperature set high enough to ensure complete volatilization of the analyte without degradation.

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from other components in the sample matrix.

-

Detector: A mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Sample Preparation: Samples may need to be dissolved in a suitable volatile solvent and may require derivatization depending on the specific analytical goals, though for this compound, direct analysis is often possible.

Logical Relationships in Synthesis

The synthesis of this compound is logically derived from the common starting material, p-aminobenzoic acid (PABA). This multi-step synthesis involves two key transformations: esterification and acetylation.

References

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate (CAS Number: 5338-44-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a chemical compound with the CAS number 5338-44-3. It is a derivative of benzocaine, a widely used local anesthetic. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of this compound. While direct and extensive research on the specific biological activities and mechanisms of action of this compound is limited, this guide explores the pharmacological context of its parent compound, benzocaine, and the potential implications of N-acetylation on its biological profile. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.[1][2]

| Property | Value | Reference |

| CAS Number | 5338-44-3 | [2] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Melting Point | 147-149 °C | |

| Boiling Point | 390.8 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in ethanol, chloroform, and ether. Sparingly soluble in water. | [1] |

| Appearance | White crystalline powder | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Acetylbenzocaine, 4-Carbethoxyacetanilide, Ethyl p-acetamidobenzoate | [3] |

Synthesis and Purification

Synthesis Protocol: Acetylation of Ethyl 4-aminobenzoate (Benzocaine)

A common method for the synthesis of this compound is through the acetylation of its precursor, Ethyl 4-aminobenzoate (benzocaine), using acetic anhydride.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

-

Acetylation: While stirring the solution, slowly add acetic anhydride (1.1 equivalents).

-

Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Quenching: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Precipitation: The crude this compound will precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Purification Protocol: Recrystallization

Recrystallization is a standard technique to purify the crude product. The choice of solvent is critical for effective purification.

Experimental Protocol:

-

Solvent Selection: Based on solubility data, ethanol is a suitable solvent for the recrystallization of this compound. The compound should be highly soluble in hot ethanol and poorly soluble in cold ethanol.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound will start to form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals to obtain the final product.

Biological Activity and Mechanism of Action (Inferred)

Local Anesthetic Potential

Benzocaine, the precursor to this compound, is a well-established local anesthetic. Its mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal membrane. By blocking these channels, benzocaine prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This inhibition of nerve impulse transmission results in a loss of sensation in the area of application.

The N-acetylation of the primary aromatic amine group in benzocaine to form this compound would significantly alter the molecule's electronic and steric properties. This chemical modification is expected to reduce the basicity of the nitrogen atom, which could, in turn, affect its interaction with the sodium channel. It is plausible that N-acetylation may decrease the local anesthetic potency compared to benzocaine.

Potential Anti-inflammatory and Analgesic Properties

N-acetylation is a common metabolic pathway for many drugs containing primary aromatic amine groups. In some cases, N-acetylation can lead to metabolites with altered or even enhanced pharmacological activities. For instance, the N-acetylation of some aromatic amines has been associated with anti-inflammatory or analgesic effects. While there is no direct evidence for this compound, this remains a potential area for future investigation.

Diagram of Potential Mechanism of Action (Inferred from Benzocaine):

Caption: Inferred mechanism of action based on the parent compound, benzocaine.

Future Research Directions

The current body of knowledge on this compound is limited, presenting several opportunities for future research:

-

Pharmacological Screening: A comprehensive screening of this compound for various biological activities, including local anesthetic, anti-inflammatory, and analgesic properties, is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies, including investigations into its effects on specific ion channels or inflammatory pathways, would be the next logical step.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for evaluating its potential as a therapeutic agent.

-

Toxicological Evaluation: A thorough toxicological assessment is necessary to determine the safety profile of the compound.

Conclusion

This compound is a readily synthesizable derivative of benzocaine with well-defined physicochemical properties. While its biological profile remains largely unexplored, the known pharmacology of its parent compound provides a basis for inferring potential, albeit likely attenuated, local anesthetic activity. The impact of N-acetylation on other potential pharmacological effects, such as anti-inflammatory or analgesic properties, represents an open area for investigation. This technical guide consolidates the available information and provides a framework to stimulate and guide future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-acetamidobenzoate, also known to as N-Acetylbenzocaine. The document details its chemical synonyms, physical and chemical properties, and provides an experimental protocol for its synthesis and characterization.

Synonyms

This compound is known by several other names in scientific literature and chemical databases. These include:

-

N-Acetylbenzocaine

-

4-(Acetylamino)-Benzoic Acid Ethyl Ester

-

p-(Acetylamino)benzoic acid ethyl ester

-

Benzoic acid, 4-(acetylamino)-, ethyl ester

-

Ethyl p-acetamidobenzoate

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 5338-44-3 | [1] |

| Appearance | White powder | [2] |

| Melting Point | 153.0 to 157.0 °C | |

| Boiling Point | 390.8 °C at 760 mmHg | |

| Density | 1.171 g/cm³ |

Experimental Protocols

A common method for the synthesis of this compound is the acetylation of Benzocaine (Ethyl 4-aminobenzoate) using acetic anhydride.[2]

Materials:

-

Benzocaine (Ethyl 4-aminobenzoate)

-

Acetic anhydride

-

Deionized water

-

Sodium carbonate (solid)

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed tube, heat a mixture of Benzocaine (243 mg, 1.47 mmol) and 2.0 mL of acetic anhydride at 75°C for 30 minutes.[2]

-

After cooling the reaction mixture, quench the reaction by adding 10 mL of deionized water.[2]

-

Neutralize the mixture to a pH of 8 by the careful addition of solid sodium carbonate.[2]

-

Extract the aqueous mixture with two 10 mL portions of chloroform.[2]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]

-

Evaporate the solvent under vacuum to yield the final product as a white powder. The reported yield for this procedure is 82%.[2]

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

Gas Chromatography/Mass Spectrometry (GC/MS):

-

GC/MS analysis can be used to determine the purity of the synthesized compound and confirm its molecular weight. The mass spectrum of this compound shows a molecular ion peak at m/z 207.[1]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H stretch, C=O stretch of the ester and amide, and aromatic C-H bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons, and the acetyl group protons.[3]

The following table summarizes the key spectral data for this compound.

| Technique | Key Data | Reference |

| Mass Spec (EI) | Molecular Ion (M⁺): 207 m/z | [1] |

| ¹H NMR | Chemical shifts (ppm) for aromatic, ethyl, and acetyl protons. | [3] |

| IR | Characteristic peaks for N-H, C=O (ester and amide), and aromatic C-H functional groups. | [2] |

Experimental Workflow and Synthesis Diagram

The following diagrams illustrate the synthesis of this compound from Benzocaine and the subsequent characterization workflow.

References

Physical and chemical properties of N-Acetylbenzocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylbenzocaine, the N-acetylated metabolite of the widely used local anesthetic benzocaine, has garnered increasing interest within the scientific community.[1][2] While benzocaine's mechanism of action is well-documented, a thorough understanding of its metabolites is crucial for a complete pharmacological and toxicological profile. This technical guide provides an in-depth overview of the physical and chemical properties of N-Acetylbenzocaine, its synthesis, and its biological activity, with a focus on its interaction with ion channels. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Physical and Chemical Properties

N-Acetylbenzocaine is a white to off-white solid.[3] Its core chemical identifiers and physicochemical properties are summarized in the tables below. It is important to note that some physical properties, such as the boiling point and pKa, are predicted values, and conflicting melting point ranges have been reported in the literature.

Table 1: General and Chemical Properties of N-Acetylbenzocaine

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4-acetamidobenzoate | [4][5] |

| Synonyms | 4-Carbethoxyacetanilide, Ethyl N-acetyl-4-aminobenzoate | [4] |

| CAS Number | 5338-44-3 | [3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

Table 2: Physicochemical Properties of N-Acetylbenzocaine

| Property | Value | Source(s) |

| Melting Point | 103 – 105 °C or 181 °C | [6] |

| Boiling Point | 390.8 ± 25.0 °C (Predicted) | [6] |

| Solubility | Chloroform (Slightly) | [6] |

| pKa | 14.59 ± 0.70 (Predicted) | [6] |

Spectroscopic Data

The structural elucidation of N-Acetylbenzocaine is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H-NMR and ¹³C-NMR Spectral Data of N-Acetylbenzocaine in CDCl₃ [7]

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Benzene Ring | ||

| C1 | - | 128.9 |

| C2, C6 | 8.00 d (8.5 Hz) | 130.8 |

| C3, C5 | 7.60 d (8.5 Hz) | 118.7 |

| C4 | - | 142.0 |

| Ethyl Ester Group | ||

| O-CH₂-CH₃ | 4.36 q (7.2 Hz) | 60.9 |

| O-CH₂-CH₃ | 1.38 t (7.2 Hz) | 14.4 |

| N-Acetyl Group | ||

| NH-C(C=O)-CH₃ | - | 168.5 |

| NH-C(C=O)-CH₃ | 2.21 s | 24.8 |

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of N-Acetylbenzocaine

| Spectroscopic Technique | Key Peaks/Fragments | Source(s) |

| Infrared (IR) Spectroscopy | Amide C=O stretch: ~1680 cm⁻¹N-H stretch: ~3330 cm⁻¹ | [2] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 207Fragment: m/z 43 (suggesting acetyl group) | [2] |

Experimental Protocols

Synthesis of N-Acetylbenzocaine

N-Acetylbenzocaine can be synthesized from its parent compound, benzocaine, through acetylation.[2]

Materials:

-

Benzocaine

-

Acetic anhydride

-

Sodium carbonate (solid)

-

Chloroform

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Heat a mixture of benzocaine (e.g., 243 mg, 1.47 mmol) and acetic anhydride (e.g., 2.0 mL) in a sealed tube at 75°C for 30 minutes.[2]

-

After cooling, quench the reaction by adding 10 mL of water.[2]

-

Neutralize the solution to a pH of 8 by adding solid sodium carbonate.[2]

-

Extract the aqueous solution with two 10 mL portions of chloroform.[2]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]

-

Evaporate the solvent under vacuum to obtain N-Acetylbenzocaine as a white powder.[2]

Analytical Characterization

The identity and purity of synthesized N-Acetylbenzocaine can be confirmed using the following analytical techniques:

-

Gas Chromatography/Mass Spectrometry (GC/MS): To determine the retention time and confirm the molecular weight and fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide and ester moieties.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and splitting patterns of protons and carbons.[7]

Biological Activity and Mechanism of Action

N-Acetylbenzocaine is recognized as a biologically active metabolite of benzocaine.[1] Like its parent compound, its pharmacological effects are primarily attributed to the modulation of ion channel activity.

Interaction with Voltage-Gated Ion Channels

Local anesthetics, including benzocaine and likely its N-acetylated metabolite, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[8][9] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials, thereby blocking nerve impulses.[10][11] N-Acetylbenzocaine has been shown to decrease both sodium and potassium conductance, suggesting a similar mechanism of action to other local anesthetics that can also interact with potassium channels.[8]

Experimental Protocol for Assessing Ion Channel Activity

The effect of N-Acetylbenzocaine on ion channels can be investigated using the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through channels in the cell membrane.

Materials and Methods (Generalized):

-

Cell Line: A suitable cell line expressing the target ion channel (e.g., HEK293 cells stably transfected with a specific sodium or potassium channel subtype).[12]

-

Patch-Clamp Setup: An electrophysiology rig including a microscope, micromanipulators, an amplifier, and data acquisition software.

-

Solutions:

-

Extracellular (Bath) Solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose), with the pH adjusted to 7.4.[13]

-

Intracellular (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., KF, KCl, EGTA, HEPES), with the pH adjusted to 7.2.[13]

-

N-Acetylbenzocaine Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the extracellular solution.

-

Procedure:

-

Culture the cells expressing the target ion channel on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Form a high-resistance seal (giga-seal) between the tip of a glass micropipette filled with the intracellular solution and the membrane of a single cell.

-

Rupture the cell membrane patch under the pipette tip to achieve the whole-cell recording configuration.

-

Apply a series of voltage steps (voltage protocol) to the cell membrane to elicit ion currents through the target channels and record the baseline currents.[12]

-

Perfuse the cell with the extracellular solution containing different concentrations of N-Acetylbenzocaine.

-

Repeat the voltage protocol and record the ion currents in the presence of the compound.

-

Analyze the data to determine the effect of N-Acetylbenzocaine on the channel's properties, such as current amplitude and gating kinetics, to determine its inhibitory concentration (IC₅₀).

Conclusion

This technical guide has provided a detailed overview of the physical, chemical, and biological properties of N-Acetylbenzocaine. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. Further investigation into the quantitative physical properties, such as solubility and pKa, and a more detailed elucidation of its specific interactions with various ion channel subtypes will be crucial for a comprehensive understanding of this active metabolite.

References

- 1. Buy Benzocaine | 94-09-7 | >98% [smolecule.com]

- 2. dea.gov [dea.gov]

- 3. N-Acetyl Benzocaine | CymitQuimica [cymitquimica.com]

- 4. synchemia.com [synchemia.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. 4-(ACETYLAMINO)-BENZOIC ACID ETHYL ESTER | 5338-44-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Action potential - Wikipedia [en.wikipedia.org]

- 11. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Technical Guide: Physicochemical Properties of Ethyl 4-acetamidobenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise overview of the fundamental physicochemical properties of Ethyl 4-acetamidobenzoate, a compound of interest in various research and development applications. The primary focus is on its molecular formula and molecular weight, presented in a clear, tabular format for ease of reference. Additionally, a logical workflow for the determination of these properties is provided.

Core Molecular Data

This compound is an organic compound that can be identified by several key quantitative descriptors. These fundamental properties are crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3][4][5] |

| Molecular Weight | 207.23 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 207.08954328 Da | [1] |

| CAS Number | 5338-44-3 | [2][3][4][5] |

Methodological Workflow for Property Determination

The determination of a compound's molecular formula and weight follows a structured analytical process. This typically involves computational prediction based on a known structure, followed by experimental verification.

References

Spectroscopic Characterization of Ethyl 4-acetamidobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-acetamidobenzoate (also known as N-Acetylbenzocaine), a key organic compound with applications in pharmaceutical research and development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Aromatic Protons |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | NH Proton |

| Data not explicitly found in search results | Quartet | 2H | -OCH₂CH₃ |

| Data not explicitly found in search results | Singlet | 3H | -COCH₃ |

| Data not explicitly found in search results | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | C=O (Ester) |

| Data not explicitly found in search results | C=O (Amide) |

| Data not explicitly found in search results | Aromatic Carbons |

| Data not explicitly found in search results | -OCH₂CH₃ |

| Data not explicitly found in search results | -COCH₃ |

| Data not explicitly found in search results | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained using the KBr wafer technique.[1]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| Data not explicitly found in search results | N-H Stretch |

| Data not explicitly found in search results | C-H Stretch (Aromatic) |

| Data not explicitly found in search results | C-H Stretch (Aliphatic) |

| Data not explicitly found in search results | C=O Stretch (Ester) |

| Data not explicitly found in search results | C=O Stretch (Amide I) |

| Data not explicitly found in search results | N-H Bend (Amide II) |

| Data not explicitly found in search results | C-O Stretch |

| Data not explicitly found in search results | Aromatic C=C Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 207 | 53.33 | [M]⁺ (Molecular Ion) |

| 165 | 99.99 | [M - C₂H₂O]⁺ |

| 120 | 93.77 | [M - C₂H₂O - CH₃CO]⁺ |

| 162 | 22.33 | Fragment |

| 43 | 20.24 | [CH₃CO]⁺ |

Mass Spectrometry Data (Chemical Ionization - CI)

| m/z | Relative Intensity | Assignment |

| 208 | 999 | [M+H]⁺ |

| 209 | 135 | [M+H+1]⁺ |

| 207 | 90 | [M]⁺ |

| 165 | 22 | Fragment |

| 120 | 19 | Fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Sample Preparation (for Solid Samples)

-

Sample Preparation: For ¹H NMR, 5-25 mg of the solid sample is typically required, while 50-100 mg is needed for ¹³C NMR.[3] The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: The solid can be dissolved in a small vial before being transferred to the NMR tube using a Pasteur pipette.[3] This allows for treatments like heating or vortexing to ensure complete dissolution.

-

Filtration: It is crucial to filter out any particulate matter from the sample solution before transferring it to the NMR tube to avoid interference with the shimming process.[3]

-

Transfer to NMR Tube: The final solution is transferred to a clean, unscratched NMR tube.

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Grinding: 1-2 mg of the solid sample is finely ground in an agate mortar.[4]

-

Mixing with KBr: The ground sample is then thoroughly mixed with 100-200 mg of spectroscopy-grade potassium bromide (KBr) powder.[4] It is essential to work quickly to minimize moisture absorption by the KBr.[4]

-

Pellet Formation: The mixture is placed in a pellet-forming die and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[5]

-

Analysis: The KBr pellet is then placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet is typically run for correction.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane, hexane, or methanol.[6] Samples dissolved in water are not suitable for direct GC-MS analysis.[6]

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.[6] The sample is vaporized in the heated injector port.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.

-

Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum for each component.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. uoguelph.ca [uoguelph.ca]

Safety and handling of Ethyl 4-acetamidobenzoate in the lab

An In-depth Technical Guide to the Safe Handling of Ethyl 4-acetamidobenzoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a valuable intermediate in various synthetic pathways within pharmaceutical and chemical research. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for ensuring the safety of personnel and the integrity of research. This guide provides a detailed overview of the safety and handling protocols for this compound in a laboratory setting.

Hazard Identification and Classification

While a complete GHS classification for this compound is not widely available, one supplier has indicated the GHS pictogram GHS07 (Exclamation Mark) and the hazard statement H302: Harmful if swallowed. Based on the structure and data for the related compound, Ethyl 4-aminobenzoate, it is prudent to handle it as a substance that may cause skin and eye irritation.

Potential Health Effects:

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 153.0 to 157.0 °C | |

| Boiling Point | 390.8 °C at 760 mmHg | |

| Density | 1.171 g/cm³ | |

| Flash Point | 190.2 °C |

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Store in a tightly sealed container.

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to selecting PPE is crucial. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for the selection and use of Personal Protective Equipment (PPE).

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a standard laboratory coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated by thermal decomposition.

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following flowchart outlines the general procedure for responding to a solid chemical spill in the laboratory.

Caption: General workflow for responding to a solid chemical spill.

Procedure for a small spill:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE (safety goggles, gloves, lab coat).

-

To avoid generating dust, gently cover the spill with a damp paper towel.[2]

-

Carefully sweep or wipe up the material and place it into a suitable, labeled, and sealed container for disposal.

-

Clean the spill area with soap and water.

-

Dispose of the collected waste and contaminated cleaning materials as hazardous waste according to institutional and local regulations.

For large spills, evacuate the area and contact your institution's EHS department immediately.

Toxicological Information

Specific toxicological data for this compound is limited. The oral LD50 is not available in the searched literature.[4] For the parent compound, Ethyl 4-aminobenzoate, the oral LD50 in rats is 3042 mg/kg, and in mice, it is 2500 mg/kg.[1][5] This suggests that the parent compound has relatively low acute toxicity. However, the acetylated form should be handled with care until more specific data is available.

Stability and Reactivity

-

Chemical Stability: Stable under normal laboratory conditions.

-

Conditions to Avoid: Excess heat and generation of dust.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of a substance like this compound are governed by standardized methods. Below are outlines of such protocols.

A. Determination of Flash Point (Closed-Cup Method - adapted from ASTM D93)

This method is a generalized procedure for determining the flash point of a solid.

-

Objective: To determine the lowest temperature at which the vapor of the substance can ignite.

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

Place the solid sample into the test cup of the apparatus.

-

Heat the sample at a slow, constant rate.

-

At specified temperature intervals, introduce an ignition source (a small flame) into the vapor space above the sample.

-

Record the temperature at which a distinct flash is observed inside the cup. This is the flash point.

-

-

Safety Precautions: The experiment should be conducted in a well-ventilated area or a fume hood. Standard PPE should be worn.

B. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (adapted from OECD Test Guideline 425)

This is a standardized method to estimate the LD50 of a substance with a reduced number of animals.

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Animal Model: Typically, female rats are used.

-

Procedure:

-

Animals are fasted before dosing.

-

A single animal is dosed with the test substance at a level just below the best estimate of the LD50.

-

If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

-

This sequential dosing continues, with dose adjustments based on the outcome for the previous animal.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

The LD50 is calculated from the results using the maximum likelihood method.

-

-

Ethical Considerations: This method is designed to minimize the number of animals used while still providing a statistically valid estimate of the LD50. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

This guide provides a framework for the safe handling of this compound in a laboratory setting. Researchers should always prioritize safety and seek additional information and guidance when necessary.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a derivative of benzocaine, a widely used local anesthetic. The acetamido group significantly alters the molecule's polarity and hydrogen bonding capabilities compared to the parent amino compound, thereby influencing its solubility in various solvents. Understanding the solubility of this compound is crucial for a range of applications, including drug formulation, purification, and the development of analytical methods. This technical guide provides a comprehensive overview of the solubility of this compound, detailing experimental protocols for its determination and discussing the expected solubility trends based on its chemical structure.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a variety of common solvents. This represents a notable data gap for this compound. However, based on the solubility of the structurally related compound, 4-acetamidobenzoic acid, and general principles of solubility, we can infer expected trends. 4-acetamidobenzoic acid exhibits higher solubility in polar protic solvents like alcohols compared to non-polar or aprotic solvents. It is anticipated that this compound would follow a similar pattern, with good solubility in alcohols (methanol, ethanol), and moderate to good solubility in polar aprotic solvents like acetone and ethyl acetate, and low solubility in water and non-polar solvents.

To facilitate future research and data comparison, the following tables are provided as templates for presenting experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Water | ||||

| [Other Solvents] |

Table 2: Temperature Dependence of this compound Solubility in a Specific Solvent

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

Experimental Protocols

Accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a classical and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or a magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred. The filtration should be performed at the same temperature as the equilibration to avoid any temperature-induced precipitation or dissolution.

-

Solvent Evaporation and Weighing: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed container (e.g., a glass vial or an evaporating dish). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Determination of Solute Mass: The container with the dried residue (this compound) is weighed again. The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

Calculation of Solubility: The solubility is then calculated and expressed in the desired units (e.g., g/100 mL, mol/L).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a sensitive and rapid method for determining the concentration of a solute in a solution, which can then be used to calculate its solubility. This method is particularly useful for compounds that have a chromophore and absorb light in the UV-Vis range.

Methodology:

-

Determination of Molar Absorptivity:

-

A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

A calibration curve of absorbance versus concentration is plotted. The slope of the linear portion of the curve represents the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

-

-

Preparation and Analysis of Saturated Solution:

-

A saturated solution of this compound is prepared using the shake-flask method as described in the gravimetric protocol (Steps 1-4).

-

A clear aliquot of the filtered saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The concentration of the original saturated solution (i.e., the solubility) is then calculated by taking into account the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric and UV-Visible spectrophotometry methods.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for the gravimetric and UV-Visible spectrophotometry methods offer robust approaches for researchers to generate reliable solubility data. The provided templates for data presentation will ensure consistency and facilitate comparison across different studies. A systematic investigation of the solubility of this compound in a range of solvents will be a valuable contribution to the fields of pharmaceutical sciences and chemical research, enabling better formulation strategies and a deeper understanding of its physicochemical properties.

Unveiling the Potential: A Technical Guide to Ethyl 4-acetamidobenzoate in Research and Development

For Immediate Release

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a compound of growing interest within the scientific community. While structurally related to the common local anesthetic benzocaine, its unique properties and potential as a versatile chemical intermediate are paving the way for new research applications. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, biological activity, and potential as a building block for novel molecules, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research. Key data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 5338-44-3 | [2][3] |

| Appearance | White to off-white powder or crystalline solid | [4] |

| Melting Point | 153.0 to 157.0 °C | [2] |

| Boiling Point | 390.8 °C at 760 mmHg | [2] |

| Solubility | Soluble in ethanol, chloroform, and ether. Slightly soluble in fatty oils and very slightly soluble in water. | [5] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

This compound can be readily synthesized from its parent compound, benzocaine (Ethyl 4-aminobenzoate), through an acetylation reaction. A typical laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis from Benzocaine

Materials:

-

Benzocaine (Ethyl 4-aminobenzoate)

-

Acetic anhydride

-

Chloroform

-

Sodium carbonate (solid)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a sealed tube, benzocaine (1.47 mmol) is heated with acetic anhydride (2.0 mL) at 75°C for 30 minutes.[6]

-

The reaction mixture is then cooled, and the reaction is quenched by the addition of water (10 mL).[6]

-

Solid sodium carbonate is added to the mixture until the pH reaches 8.[6]

-

The aqueous mixture is extracted with chloroform (2 x 10 mL).[6]

-

The combined organic extracts are dried over anhydrous sodium sulfate.[6]

-

The solvent is removed by evaporation under reduced pressure to yield this compound as a white powder.[6]

References

Ethyl 4-acetamidobenzoate as a derivative of 4-aminobenzoic acid

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate as a Derivative of 4-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant derivative of 4-aminobenzoic acid (PABA). It covers the synthesis, physicochemical properties, spectroscopic characterization, and applications of this compound, with a focus on its relevance in research and drug development.

Introduction to 4-Aminobenzoic Acid (PABA) and its Derivatives

4-Aminobenzoic acid, commonly known as PABA, is an organic compound consisting of a benzene ring substituted with amino and carboxyl groups in the para position.[1] While essential for folic acid synthesis in many microorganisms, it is not required by humans.[2][3] This metabolic difference makes PABA and its derivatives valuable targets for developing antimicrobial agents.[2][3][4] PABA derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, and are structurally present in about 1.5% of commercial drugs.[1][2][5]

This compound, also known as N-Acetylbenzocaine, is a key derivative formed through the acetylation of the amino group and the esterification of the carboxyl group of PABA.[6][7] This modification significantly alters the compound's chemical properties and biological activity, making it a subject of interest for medicinal chemistry and pharmaceutical development.

Synthesis Pathway

The synthesis of this compound from 4-aminobenzoic acid is a two-step process. First, the amino group of PABA is acetylated to protect it and form 4-acetamidobenzoic acid. Second, the carboxyl group of the intermediate is esterified with ethanol to yield the final product.

Caption: Synthesis workflow for this compound from 4-Aminobenzoic Acid.

Physicochemical and Spectroscopic Data

The structural modifications from PABA to this compound result in distinct physical and chemical properties.

Table 1: Physicochemical Properties

| Property | Value | References |

| IUPAC Name | This compound | [6] |

| Synonyms | N-Acetylbenzocaine, Ethyl p-acetamidobenzoate | [6][7] |

| CAS Number | 5338-44-3 | [6][7] |

| Molecular Formula | C₁₁H₁₃NO₃ | [6][7] |

| Molecular Weight | 207.23 g/mol | [6] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 260-263 °C (for 4-acetamidobenzoic acid) | [9] |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. | [8][10] |

Table 2: Spectroscopic Characterization Data

| Technique | Functional Group | Characteristic Peak/Signal | References |

| FT-IR (cm⁻¹) | N-H (Amide) | ~3337 | [9] |

| C=O (Amide) | ~1667 | [9] | |

| C=O (Ester) | ~1708-1710 | [9] | |

| C-O (Ester) | ~1280 | [11] | |

| ¹H NMR (ppm) | -NH (Amide) | ~7.12 (s, 1H) | [9] |

| Aromatic -CH | ~7.45-8.32 (m, 4H) | [9] | |

| Ester -CH₂- | ~4.3 (q, 2H) | [12] | |

| Acetyl -CH₃ | ~2.04 (s, 3H) | [9] | |

| Ethyl -CH₃ | ~1.3 (t, 3H) | [12] | |

| ¹³C NMR (ppm) | C=O (Amide) | ~168.7 | [9] |

| C=O (Ester) | ~165.2 | [9] | |

| Aromatic -C | ~117-148 | [9] | |

| Ester -CH₂- | ~61.0 | ||

| Acetyl -CH₃ | ~23.6 | [9] | |

| Ethyl -CH₃ | ~14.5 |

Note: NMR chemical shifts (ppm) are approximate and can vary based on the solvent used.

Applications in Drug Development and Research

The structural relationship between PABA, its anesthetic derivative Benzocaine, and this compound is crucial for understanding its applications.

Caption: Logical relationships and applications of this compound.

-

Pharmaceutical Intermediate: this compound serves as a versatile building block in organic synthesis. The ester and amide groups provide reactive sites for creating more complex molecules with potential therapeutic value.[13]

-

Metabolism Studies: Acetylation is a key metabolic pathway for drugs containing primary aromatic amine groups, often mediated by N-acetyltransferase (NAT) enzymes.[14][15] Studying this compound helps in understanding the metabolism, pharmacokinetics, and potential toxicity of Benzocaine and related anesthetic drugs.[15]

-

Impurity Standard: In the manufacturing of Benzocaine (Ethyl 4-aminobenzoate), this compound can be present as an impurity.[7] Therefore, it is used as a certified reference material for quality control and assurance in the pharmaceutical industry.

-

Bioactivity Screening: As a derivative of PABA, which is known for a range of biological effects, this compound and its analogues are candidates for screening for novel antimicrobial and cytotoxic activities.[3][4] The acetamido group can modulate lipophilicity and hydrogen bonding potential, influencing how the molecule interacts with biological targets.

Detailed Experimental Protocols

A. Synthesis of this compound

Step 1: Synthesis of 4-acetamidobenzoic acid (Acetylation)

-

Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent like glacial acetic acid or DMF in a round-bottom flask.[9][14]

-

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture gently under reflux for 1-2 hours.

-

Precipitation: Cool the reaction mixture and pour it into cold water. The white solid product, 4-acetamidobenzoic acid, will precipitate.[9]

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. A yield of approximately 72% can be expected.[9]

Step 2: Synthesis of this compound (Esterification)

-

Setup: Place the dried 4-acetamidobenzoic acid (1 equivalent) and absolute ethanol (a significant excess, e.g., 10 equivalents) in a round-bottom flask equipped with a reflux condenser.[16]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.[16]

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[16]

-

Workup: After cooling, pour the reaction mixture into a beaker of cold water.

-

Neutralization: Slowly add a 10% sodium carbonate solution to neutralize the sulfuric acid catalyst until the evolution of CO₂ gas ceases and the pH is basic.[16] The product, this compound, will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure crystals. Dry the final product.

B. Characterization Protocols

-

Thin-Layer Chromatography (TLC):

-

Purpose: To monitor reaction completion and assess product purity.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 6:4 v/v) or ethyl acetate and hexane is commonly used.[9]

-

Visualization: UV lamp (254 nm) and/or iodine chamber. The starting material and product should have different Rf values.

-

-

Melting Point Determination:

-

Purpose: To identify the compound and assess its purity.

-

Procedure: A small amount of the dried, crystalline product is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range close to the literature value indicates high purity.

-

-

Spectroscopy Sample Preparation:

-

Infrared (IR) Spectroscopy: The solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), and placed in an NMR tube.[9]

-

Conclusion

This compound is a chemically and biologically significant derivative of 4-aminobenzoic acid. Its synthesis involves fundamental organic reactions, and its structure provides a platform for diverse applications, from serving as a key intermediate in the synthesis of novel compounds to being an essential tool in the metabolic studies and quality control of existing pharmaceuticals like Benzocaine. This guide provides the foundational technical information required by professionals in the chemical and pharmaceutical sciences to effectively work with and understand this versatile compound.

References

- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. rjptonline.org [rjptonline.org]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-acetamidobenzoate

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-acetamidobenzoate from ethyl 4-aminobenzoate via N-acetylation. The procedure employs acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. This application note includes a comprehensive experimental procedure, tables of quantitative data, and characterization of the final product. These guidelines are intended for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic molecules and active pharmaceutical ingredients. It is prepared by the acetylation of the primary amino group of ethyl 4-aminobenzoate (also known as benzocaine), a widely used topical anesthetic. The N-acetylation reaction is a fundamental transformation in organic synthesis that serves to protect the amino group or to introduce an acetamido functional group, which can alter the biological activity and physicochemical properties of the parent molecule. This protocol outlines a straightforward and efficient method for this synthesis.

Reaction Scheme

The overall reaction involves the treatment of ethyl 4-aminobenzoate with acetic anhydride, where the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This results in the formation of an acetamido group and acetic acid as a byproduct.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine

This protocol utilizes pyridine as both the solvent and the base to neutralize the acetic acid byproduct generated during the reaction.

Materials:

-

Ethyl 4-aminobenzoate

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir plate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Starting Material | Ethyl 4-aminobenzoate |

| Reagents | Acetic Anhydride, Pyridine |

| Solvent | Pyridine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85-95%[1] |

| Purification Method | Recrystallization |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Appearance | White crystalline powder | |

| Melting Point | 153-157 °C | [3] |

| ¹H NMR (CDCl₃, ppm) | δ 7.99 (d, 2H), 7.61 (d, 2H), 4.36 (q, 2H), 2.19 (s, 3H), 1.39 (t, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 168.4, 166.5, 142.1, 130.8, 125.3, 118.9, 61.1, 24.8, 14.4 | |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1690 (C=O ester stretch), 1670 (C=O amide stretch), 1600 (C=C aromatic stretch), 1540 (N-H bend) | [2] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship Diagram

This diagram shows the logical connection between the starting material, the key transformation, and the final product.

Caption: Synthesis of this compound from Ethyl 4-aminobenzoate.

References

Application Note: Protocol for the N-acetylation of Ethyl 4-aminobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences or to modify the biological activity of molecules. This protocol details the N-acetylation of ethyl 4-aminobenzoate, also known as benzocaine, a widely used local anesthetic. The procedure involves the reaction of ethyl 4-aminobenzoate with acetic anhydride to yield ethyl 4-acetamidobenzoate. This derivative is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The straightforward and efficient protocol provided herein is suitable for laboratory-scale synthesis and can be monitored by thin-layer chromatography (TLC).

Data Presentation

The following table summarizes the key physical and chemical properties of the reactant, reagent, and product involved in the N-acetylation of ethyl 4-aminobenzoate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19[1] | 88-90 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 |

| This compound | C₁₁H₁₃NO₃ | 207.23[2] | 110-111 |

Experimental Protocol

This protocol describes the N-acetylation of ethyl 4-aminobenzoate using acetic anhydride in the presence of a base.

Materials and Reagents:

-

Ethyl 4-aminobenzoate

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous pyridine.

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. While stirring, slowly add acetic anhydride (1.1-1.2 eq) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[3] The product, this compound, should have a different Rf value than the starting material, ethyl 4-aminobenzoate.

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with 1 M HCl to remove the pyridine.

-

Next, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Finally, wash with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude this compound from an ethanol-water mixture to obtain the pure product.[4]

-

Characterization: Dry the purified crystals and determine the yield and melting point. The identity and purity of the product can be further confirmed by spectroscopic methods such as IR and NMR.

Visualizations

Caption: Experimental workflow for the N-acetylation of ethyl 4-aminobenzoate.

Caption: Reaction pathway for the N-acetylation of ethyl 4-aminobenzoate.

References

The Versatility of Ethyl 4-Acetamidobenzoate in Organic Synthesis: A Gateway to Pharmaceuticals and Novel Heterocycles

Application Note

Ethyl 4-acetamidobenzoate, a readily available derivative of 4-aminobenzoic acid, serves as a pivotal building block in the landscape of organic synthesis. Its utility stems from the presence of two key functional groups: an ethyl ester and an acetamido group. The latter acts as a protecting group for the aromatic amine, allowing for selective transformations at other positions of the molecule before its removal to unmask the reactive amino functionality. This strategic protection is instrumental in the synthesis of a diverse array of molecules, ranging from widely used local anesthetics to complex heterocyclic scaffolds with potential biological activities.

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, showcasing the use of this compound as a precursor in the synthesis of Benzocaine, Schiff bases, and azo dyes.

Key Applications:

-

Synthesis of Local Anesthetics: this compound is a key intermediate in the synthesis of Ethyl 4-aminobenzoate, commonly known as Benzocaine. The acetamido group provides a stable protecting group that can be efficiently removed under hydrolytic conditions.

-